REACTION_CXSMILES
|
C(N(CC)C(C)C)(C)C.Cl.[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:19][C:20]([CH3:27])([CH3:26])[C:21](=O)[CH2:22][C:23]#[N:24]>C(O)C>[C:20]([C:21]1[CH:22]=[C:23]([NH2:24])[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=1)([CH3:27])([CH3:26])[CH3:19] |f:1.2|
|
Name
|
|
Quantity
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1.7 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
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Cl.C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC(C(CC#N)=O)(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 18 hours
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Duration
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18 h
|
Type
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CONCENTRATION
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Details
|
The cooled mixture was then concentrated to low volume
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with heptanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |